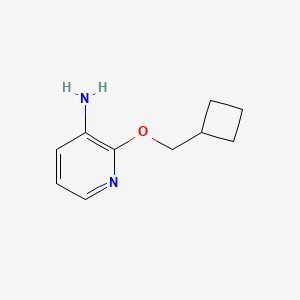
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate
Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperazine” is a chemical compound with the empirical formula C11H15N3O3 and a molecular weight of 237.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . This indicates that it contains a piperazine ring attached to a methoxy-nitrophenyl group.
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the sources I found.
Scientific Research Applications
Chemical Kinetics and Reaction Mechanisms : Kumar and Balachandran (2008) investigated the kinetics of elimination reactions of methanesulfonic acid from ethyl substrates, which is relevant to understanding the behavior of compounds like 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate in chemical processes (Kumar & Balachandran, 2008).
Spectroscopic Studies and Structural Analysis : Binkowska et al. (2001) conducted structural and spectroscopic studies of complexes involving nitrophenyl and methanesulfonate derivatives, providing insights into the structural characteristics of similar compounds (Binkowska et al., 2001).
Synthesis and Characterization of Related Compounds : Research by Shankar et al. (2011) on the synthesis and characterization of diethyltin-based assemblies derived from sulfonate-phosphonate ligands helps understand the synthesis pathways and properties of related sulfonate compounds (Shankar et al., 2011).
Applications in Dye and Pigment Synthesis : Sarma and Baruah (2004) discussed the synthesis of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, relevant to the development of dyes and pigments, which can be related to the synthesis and applications of methanesulfonate derivatives (Sarma & Baruah, 2004).
Electrochemical Studies : Pilard et al. (2001) explored the electrochemical reduction of compounds similar to 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate, providing insight into their behavior in electrochemical environments (Pilard et al., 2001).
Pharmaceutical Intermediates and Synthesis : Research by Fei (2004) on the preparation of nitrophenyl methanesulfonyl pyrrolidine, an intermediate in pharmaceutical synthesis, highlights the role of similar compounds in drug development (Fei, 2004).
Safety And Hazards
properties
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-20-13-9-10(3-4-12(13)15(16)17)14-7-5-11(6-8-14)21-22(2,18)19/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBFSXZCXOKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)OS(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




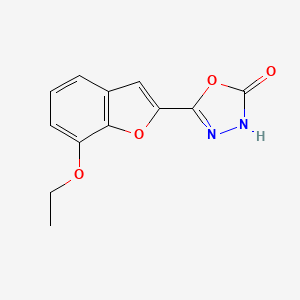
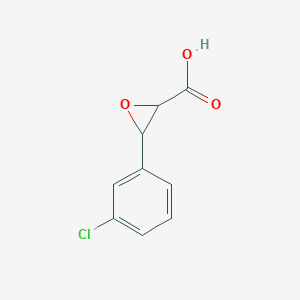


![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)
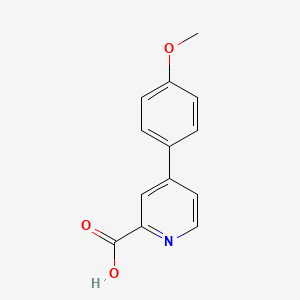
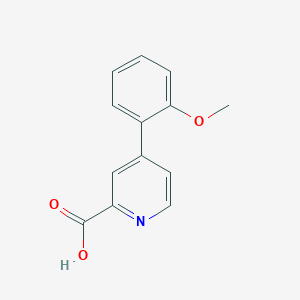


![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
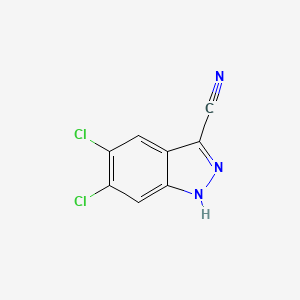
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
